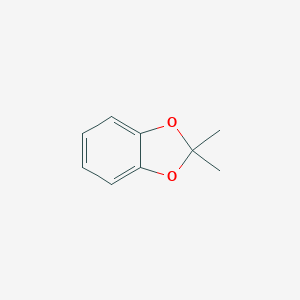

2,2-Dimethyl-1,3-benzodioxole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBIFYYKIWPTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301445 | |

| Record name | 2,2-Dimethyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14005-14-2 | |

| Record name | 14005-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-2H-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2,2-Dimethyl-1,3-benzodioxole

The formation of the this compound scaffold is most commonly achieved through the reaction of a catechol precursor with an acetone (B3395972) equivalent.

The principal and most direct method for synthesizing this compound is the acid-catalyzed condensation of pyrocatechol (B87986) (catechol) with acetone. This reaction, a form of ketalization, forms the five-membered dioxole ring fused to the benzene (B151609) ring. Various acidic catalysts and reaction conditions have been employed to optimize this transformation.

One established method involves the use of gaseous hydrogen chloride as the catalyst. In this procedure, hydrogen chloride gas is passed through a solution of pyrocatechol in acetone, typically under cooled conditions (0–15 °C). cardiff.ac.uk Following the reaction, the mixture is neutralized and extracted. The final product is isolated by vacuum distillation, with reported yields around 26%. cardiff.ac.uk

An alternative and higher-yielding approach utilizes a catalytic amount of p-toluenesulfonic acid (PTSA) with azeotropic removal of water. uwindsor.ca The reaction is typically performed in a non-polar solvent like benzene, with the mixture being refluxed in a Soxlet extractor containing molecular sieves to sequester the water produced during the condensation. uwindsor.ca This method drives the equilibrium towards the product, affording yields of approximately 43%. uwindsor.ca

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Reactants | Pyrocatechol, Acetone | Pyrocatechol, Acetone |

| Catalyst | Hydrogen Chloride (gas) | p-Toluenesulfonic acid (PTSA) |

| Solvent | Acetone (reagent and solvent) | Benzene |

| Key Conditions | Cooling (0–15 °C) | Reflux with molecular sieves |

| Reported Yield | 26% cardiff.ac.uk | 43% uwindsor.ca |

The synthesis of this compound is fundamentally a cyclization process, wherein the 1,3-benzodioxole (B145889) ring system is constructed. The condensation reactions described previously are prime examples of this cyclization, where the two hydroxyl groups of pyrocatechol react with a carbonyl compound (acetone) to form a cyclic ketal. The formation of this five-membered ring is a thermodynamically favorable process, particularly when facilitated by an acid catalyst and the removal of water.

More advanced synthetic strategies focus on atom economy, where the majority of atoms from the reactants are incorporated into the final product. A notable example is the ruthenium-catalyzed addition of catechols to alkynes. The cluster complex triruthenium dodecacarbonyl, Ru3(CO)12, has been identified as an effective catalyst for the double addition of the O-H bonds of a catechol across the triple bond of an alkyne. prepchem.com This tandem addition process selectively yields 2,2-disubstituted 1,3-benzodioxoles in good to high yields. prepchem.com This method represents a highly efficient and atom-economic alternative to classical condensation routes, avoiding the formation of a stoichiometric byproduct like water.

Synthesis of Substituted this compound Derivatives

The aromatic ring of this compound is activated towards electrophilic substitution, allowing for the introduction of various functional groups.

The electron-donating nature of the fused dioxole ring activates the 4- and 5-positions of the benzene ring for electrophilic aromatic substitution. Bromination of this compound can be achieved using standard brominating agents. A plausible method, analogous to the bromination of similar benzodioxole structures, involves treating the substrate with bromine in the presence of a Lewis acid catalyst like iron powder in an inert solvent such as carbon tetrachloride. wikipedia.org The reaction introduces a bromine atom onto the aromatic ring, yielding 5-Bromo-2,2-dimethyl-1,3-benzodioxole.

The synthesis of this compound-4-carboxylic acid can be accomplished through directed ortho-metalation. The two oxygen atoms of the dioxole ring act as a directing metalation group, facilitating the deprotonation of the adjacent C-4 position by a strong organolithium base, such as n-butyllithium. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with an electrophile. Quenching this intermediate with solid carbon dioxide (dry ice), followed by an acidic workup, yields the desired this compound-4-carboxylic acid. This strategy is supported by similar transformations on related benzodioxole systems.

Derivatives of this substituted system are also synthetically accessible. For example, 2,2-Dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate has been synthesized from 2,2-dimethylbenzo[d] cardiff.ac.ukprepchem.comdioxol-4-ol. nih.gov The precursor, 4-hydroxy-2,2-dimethyl-1,3-benzodioxole, can be prepared by reacting pyrogallol (B1678534) with 2,2-dimethoxypropane (B42991). The subsequent reaction of the 4-hydroxy derivative with isocyanatomethane in the presence of triethylamine (B128534) yields the corresponding N-methylcarbamate derivative. nih.gov

Synthesis of this compound-5-propanoic acid methyl ester

The synthesis of methyl 3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoate can be envisioned through a homologation of the corresponding acetic acid derivative. A common method for such a one-carbon chain extension is the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.org This multi-step process begins with the conversion of a carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as methanol (B129727), yields the desired homologous ester. nrochemistry.comyoutube.com

A plausible synthetic route would start from the readily available 3,4-dihydroxyhydrocinnamic acid. Protection of the catechol moiety with acetone would yield this compound-5-propanoic acid. Subsequent esterification would provide the target methyl ester.

Alternatively, starting from a pre-existing this compound-5-acetic acid, the Arndt-Eistert reaction sequence would be as follows:

Acid Chloride Formation: The starting acetic acid derivative is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride. orgsyn.org

Diazoketone Formation: The acid chloride is then reacted with diazomethane (CH₂N₂) to produce an intermediate α-diazoketone. It is crucial to use an excess of diazomethane to neutralize the HCl generated during the reaction. wikipedia.org

Wolff Rearrangement and Esterification: The diazoketone is then rearranged in the presence of a silver(I) catalyst (e.g., silver oxide, Ag₂O) and methanol. The rearrangement proceeds through a ketene (B1206846) intermediate, which is trapped by methanol to afford the final methyl propanoate ester. nrochemistry.com

| Step | Reactants | Reagents | Product |

| 1 | This compound-5-acetic acid | Thionyl chloride (SOCl₂) | This compound-5-acetyl chloride |

| 2 | This compound-5-acetyl chloride | Diazomethane (CH₂N₂) | 1-(2,2-Dimethyl-1,3-benzodioxol-5-yl)-3-diazo-2-propanone |

| 3 | 1-(2,2-Dimethyl-1,3-benzodioxol-5-yl)-3-diazo-2-propanone | Methanol (CH₃OH), Silver(I) oxide (Ag₂O) | This compound-5-propanoic acid methyl ester |

Synthesis of 2,2-Dimethyl-1,3-benzodioxol-4-ol and related hydroxylated derivatives

2,2-Dimethyl-1,3-benzodioxol-4-ol is a key hydroxylated derivative synthesized from pyrogallol. The synthesis involves the protection of two adjacent hydroxyl groups of pyrogallol with an isopropylidene group derived from 2,2-dimethoxypropane. orgsyn.org

The reaction is typically carried out by dissolving pyrogallol in a mixture of 2,2-dimethoxypropane and a non-polar solvent like benzene, with a catalytic amount of a strong acid such as p-toluenesulfonic acid. orgsyn.org The mixture is heated, and the methanol and acetone byproducts are removed by distillation to drive the reaction to completion. After the reaction, the acid catalyst is neutralized, and the product is purified by washing with water, drying, and distillation under reduced pressure. Further purification can be achieved by recrystallization. orgsyn.org

This hydroxylated derivative serves as a precursor for other compounds. For example, it can be reacted with methyl isocyanate in the presence of a base like triethylamine to yield 2,2-dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate. wikipedia.org

| Starting Material | Reagents | Product | Yield |

| Pyrogallol | 2,2-Dimethoxypropane, Benzene, p-Toluenesulfonic acid | 2,2-Dimethyl-1,3-benzodioxol-4-ol | Not explicitly stated, but a substantial amount was obtained for further use. orgsyn.org |

Preparation of 2,2-Dimethyl-6-nitro-1,3-benzodioxol-5-amine

A synthetic route to the related compound, 5-amino-6-nitro-1,3-benzodioxole, involves the deacetylation of 5-acetamino-6-nitro-1,3-benzodioxole. This reaction is accomplished by heating the starting material in methanol with sodium methoxide. prepchem.com After the reaction, the mixture is neutralized with acetic acid, and the solvent is removed. The product is then extracted and purified by filtration through silica (B1680970) gel and recrystallization. prepchem.com A 95% yield has been reported for this transformation. prepchem.com

A similar strategy could be employed for the synthesis of 2,2-dimethyl-6-nitro-1,3-benzodioxol-5-amine, starting from the corresponding 5-acetamido-2,2-dimethyl-6-nitro-1,3-benzodioxole. The synthesis of this precursor would likely involve the nitration of 5-amino-2,2-dimethyl-1,3-benzodioxole, followed by acetylation of the amino group, nitration of the aromatic ring, and finally deacetylation. The commercial availability of 2,2-dimethyl-5-nitro-1,3-benzodioxole (B189132) suggests that reduction followed by nitration could be an alternative pathway. sigmaaldrich.com

| Starting Material (Analogue) | Reagents | Product (Analogue) | Yield (Analogue) |

| 5-Acetamino-6-nitro-1,3-benzodioxole | Methanol, Sodium methoxide, Acetic acid | 5-Amino-6-nitro-1,3-benzodioxole | 95% prepchem.com |

Formation of this compound-4-carbonyl chloride

The preparation of this compound-4-carbonyl chloride from its corresponding carboxylic acid is a standard transformation in organic synthesis. A common and effective method for this conversion is the use of thionyl chloride (SOCl₂). orgsyn.org

The reaction typically involves heating the carboxylic acid with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases. After the reaction is complete, the excess thionyl chloride is removed by distillation or under reduced pressure to yield the crude acid chloride, which can often be used in the next step without further purification. orgsyn.orgorgsyn.org

| Starting Material | Reagent | Product |

| This compound-4-carboxylic acid | Thionyl chloride (SOCl₂) | This compound-4-carbonyl chloride |

Synthesis of 1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester

The synthesis of the parent compound, methyl 2-(1,3-benzodioxol-5-yl)acetate, has been achieved by the esterification of 3,4-(methylenedioxy)phenylacetic acid. This is accomplished by dissolving the carboxylic acid in methanol and treating it with oxalyl chloride at low temperatures. slideshare.net After the reaction, the solvent is evaporated, and the residue is worked up with an ethyl acetate (B1210297) extraction and washing with sodium bicarbonate solution to yield the methyl ester. slideshare.net

To obtain the 2,2-dimethyl derivative, a similar procedure could be followed starting from this compound-5-acetic acid. This starting material can be prepared by protecting the catechol functionality of 3,4-dihydroxyphenylacetic acid with acetone.

| Starting Material (Analogue) | Reagents | Product (Analogue) |

| 3,4-(Methylenedioxy)phenylacetic acid | Methanol, Oxalyl chloride | Methyl 2-(1,3-benzodioxol-5-yl)acetate |

Preparation of 4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole (B6361464)

While 4-(aminomethyl)-2,2-dimethyl-1,3-benzodioxole is commercially available, a plausible synthetic route for its preparation would involve the reduction of a suitable precursor such as a nitrile or an amide.

A common method for the synthesis of primary amines is the reduction of nitriles. Therefore, the synthesis could start with the formation of this compound-4-carbonitrile. This nitrile could then be reduced to the desired aminomethyl derivative using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Alternatively, the corresponding amide, this compound-4-carboxamide, could be reduced to the amine, also using a powerful reducing agent such as LiAlH₄.

| Precursor | Reducing Agent | Product |

| This compound-4-carbonitrile | Lithium aluminum hydride (LiAlH₄) or H₂/Catalyst | 4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole |

| This compound-4-carboxamide | Lithium aluminum hydride (LiAlH₄) | 4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole |

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is primarily characterized by two main features: the reactivity of the aromatic ring towards electrophilic substitution and the stability of the isopropylidene ketal.

The 1,3-benzodioxole moiety is an electron-rich aromatic system. The oxygen atoms of the dioxole ring donate electron density to the benzene ring through resonance, making it more nucleophilic than benzene itself. This activating effect directs electrophilic aromatic substitution to the positions ortho and para to the dioxole oxygens. In the case of this compound, the available positions for substitution are 4, 5, 6, and 7. The directing influence of the dioxole group would favor substitution at the 5- and 6-positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The specific regioselectivity will also be influenced by any existing substituents on the aromatic ring.

The isopropylidene ketal at the 2-position provides protection for the catechol hydroxyl groups. This ketal is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions, which can be used as a deprotection strategy to regenerate the free catechol. The stability of the ketal is an important consideration in multi-step syntheses involving this scaffold.

The presence of the two methyl groups at the 2-position provides steric hindrance, which can influence the reactivity of the molecule and the stability of the ketal compared to the unsubstituted 1,3-benzodioxole.

Hydrolysis of Ester Functionality

Derivatives of this compound bearing ester functionalities can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol. This transformation is a fundamental example of nucleophilic acyl substitution and can be effectively catalyzed by either acid or base. ucalgary.ca

Acid-Catalyzed Hydrolysis Under acidic conditions, the ester is typically heated under reflux with an excess of water containing a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. ucalgary.cachemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. ucalgary.ca A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca Subsequent proton transfer and elimination of the alcohol moiety (-OR') regenerates the acid catalyst and yields the carboxylic acid. ucalgary.ca This reaction is reversible, and to drive it to completion, a large excess of water is typically used. chemguide.co.uklibretexts.org

Base-Promoted Hydrolysis (Saponification) Alkaline hydrolysis, commonly known as saponification, is the more frequently used method as the reaction is irreversible and the products are often easier to separate. chemguide.co.uk In this process, the ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). ucalgary.cachemguide.co.uk The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, eliminating the alkoxide ion (⁻OR') as the leaving group. The alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid in a rapid acid-base reaction. ucalgary.ca This final step is effectively irreversible and results in the formation of a carboxylate salt and the corresponding alcohol. ucalgary.calibretexts.org An acidic workup is required in a subsequent step to protonate the carboxylate salt and isolate the free carboxylic acid.

| Condition | Reagents | Products | Key Features |

| Acidic | Dilute H₂SO₄ or HCl, Heat | Carboxylic Acid + Alcohol | Reversible; requires excess water to favor products. chemguide.co.uklibretexts.org |

| Basic | Aqueous NaOH or KOH, Heat | Carboxylate Salt + Alcohol | Irreversible; known as saponification. ucalgary.cachemguide.co.uk |

Intramolecular Cyclization Pathways

Functionalized derivatives of this compound can serve as precursors for the construction of more complex polycyclic systems via intramolecular cyclization reactions. These reactions can proceed through various mechanisms, including electrophilic aromatic substitution or radical pathways, depending on the nature of the substrate and reagents. thieme-connect.deorganic-chemistry.org

For instance, a this compound derivative bearing a suitable side chain, such as an allylamine, can undergo intramolecular electrophilic aromatic cyclization. In a process mediated by a mild Lewis acid like molecular iodine, the side chain can be activated to form an electrophilic species that subsequently attacks the electron-rich benzodioxole ring. organic-chemistry.org The reaction proceeds through electrophilic attack, followed by rearomatization of the ring system to yield a new fused heterocyclic structure. organic-chemistry.org

Alternatively, radical cyclizations offer a powerful method for ring formation under neutral conditions, which is advantageous for substrates sensitive to pH changes. thieme-connect.de Transition metals such as manganese, titanium, or samarium can be employed to generate a radical species on a side chain attached to the benzodioxole scaffold. thieme-connect.de This radical can then add intramolecularly to an appended alkene or other unsaturated group, followed by a final quenching step to afford the cyclized product. The regioselectivity of the ring closure is governed by stereoelectronic factors, often favoring the formation of five- or six-membered rings.

Nucleophilic Attack on the Aromatic Ring

The core compound, this compound, does not possess a carbonyl group within its dioxole ring and is therefore not susceptible to nucleophilic attack at that position. However, the aromatic portion of the molecule can be made to undergo nucleophilic aromatic substitution (SNAr) if it is appropriately functionalized with both a leaving group and at least one strong electron-withdrawing group. libretexts.orgmasterorganicchemistry.com

The SNAr mechanism is fundamentally different from SN1 or SN2 reactions and typically proceeds via a two-step addition-elimination pathway. nih.gov The aromatic ring must be rendered electron-deficient by the presence of powerful electron-withdrawing groups (e.g., nitro, cyano, carbonyl) positioned ortho or para to a suitable leaving group (typically a halide). libretexts.orgmasterorganicchemistry.com

Addition Step: A potent nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized onto the electron-withdrawing groups, which is crucial for its stabilization. libretexts.org

Elimination Step: The aromaticity of the ring is restored in the second step, as the leaving group is expelled, resulting in the net substitution product. youtube.com

For derivatives of this compound, this reaction would require the presence of a halogen (e.g., chlorine or fluorine) at a position on the benzene ring, along with a nitro group at an ortho or para position to facilitate the nucleophilic attack. The rate of reaction is enhanced by the strength of the electron-withdrawing group and the electronegativity of the leaving group (F > Cl > Br > I), as the rate-determining step is the initial nucleophilic attack. youtube.com

Radical Polymerization and Co-polymerization of Functionalized Derivatives

While this compound itself is not a monomer, it can be functionalized with a polymerizable group, such as a vinyl or allyl moiety, to create monomers capable of undergoing radical polymerization. chemimpex.com This process allows for the incorporation of the benzodioxole unit into a polymer backbone, imparting specific chemical and physical properties to the resulting material.

Free-radical polymerization of a vinyl-substituted this compound monomer would proceed through the classic three stages:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is thermally or photochemically decomposed to generate free radicals. These radicals add to the vinyl group of the monomer, creating a new monomer radical.

Propagation: The newly formed monomer radical attacks another monomer molecule, extending the polymer chain and regenerating the radical at the growing end. nih.gov This step repeats thousands of times to form the long polymer chain. nih.gov

Termination: The growth of polymer chains is halted through processes like combination (two growing chains coupling) or disproportionation (hydrogen transfer between two growing chains).

Co-polymerization with other vinyl monomers, such as vinyl acetate or styrene, is also possible. rsc.org This allows for the synthesis of copolymers with tailored properties, where the ratio of the benzodioxole derivative in the monomer feed can be adjusted to control its content in the final polymer. rsc.org

Chlorine-Fluorine Exchange Reactions for related benzodioxoles

The substitution of chlorine atoms with fluorine on an aromatic ring, a type of halogen exchange (Halex) reaction, is a critical transformation in the synthesis of many specialized chemicals. For chloro-substituted derivatives of this compound, this transformation can be achieved using modern catalytic methods that operate under milder conditions than traditional high-temperature processes. google.com

These reactions, often referred to as aromatic Finkelstein reactions, typically involve heating the chloroaromatic compound with an alkali metal fluoride (B91410), such as potassium fluoride (KF), which serves as the fluorine source. google.comwikipedia.org The efficiency of this exchange is significantly improved by the use of catalysts.

Common catalytic systems include:

Copper(I) Catalysis: The use of a copper(I) salt, such as CuI, often in the presence of diamine ligands, can effectively catalyze the exchange of aryl bromides and chlorides for iodides, and similar principles apply to fluorination. wikipedia.orgmdma.ch

Aminophosphonium Catalysts: Catalysts like tetrakis(diethylamino)phosphonium bromide have been shown to greatly enhance the rate and yield of chlorine-to-fluorine exchange on deactivated aromatic rings, allowing the reactions to proceed under less harsh conditions. google.com

The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or sulfolane, to facilitate the dissolution of the fluoride salt and achieve the necessary reaction temperatures. google.comwikipedia.org

| Catalyst System | Fluorine Source | Typical Solvent | Key Advantage |

| Copper(I) Iodide / Diamine Ligand | NaI (for Iodo), KF (for Fluoro) | Dioxane, n-Pentanol | Accelerates exchange on aryl halides. mdma.ch |

| Aminophosphonium Salt | Potassium Fluoride (KF) | Sulfolane | Enables fluorination under milder conditions. google.com |

Role as a Protecting Group in Organic Synthesis

The this compound structure is the result of protecting a catechol (a benzene-1,2-diol) with acetone. This transformation makes it a valuable and widely used protecting group for 1,2-diols in multi-step organic synthesis. google.com The resulting cyclic ketal, known as an acetonide, is stable under a wide range of reaction conditions where the free catechol would be reactive, particularly basic, reductive, and organometallic conditions. cem.com

Protection (Formation): The protection of a catechol is typically achieved by reacting it with acetone or an acetone equivalent like 2,2-dimethoxypropane in the presence of an acid catalyst. google.comprepchem.com

Reagents: Catechol, acetone (or 2,2-dimethoxypropane), and a catalytic amount of an acid such as p-toluenesulfonic acid (TsOH) or hydrogen chloride. prepchem.comprepchem.com

Conditions: The reaction is usually performed in a non-polar solvent like benzene or toluene, and the water produced during the reaction is removed, often with a Dean-Stark apparatus, to drive the equilibrium towards the product. cem.com

Deprotection (Cleavage): The acetonide group is readily removed to regenerate the catechol. Cleavage is most commonly accomplished by acid-catalyzed hydrolysis. cem.com

Reagents: The protected compound is treated with an aqueous acidic solution. thermofisher.com

Conditions: Reagents such as dilute aqueous hydrochloric acid, sulfuric acid, or trifluoroacetic acid (TFA) in a suitable solvent are used to effect the deprotection, often at room temperature or with gentle heating. thermofisher.comthermofisher.com The mechanism is the reverse of the protection step, involving protonation followed by nucleophilic attack by water.

The stability of the acetonide group to non-acidic reagents makes it an effective tool for chemists to selectively mask the hydroxyl groups of a catechol while performing chemical transformations on other parts of the molecule. cem.com

Advanced Spectroscopic and Computational Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

The primary fragmentation pathway for cyclic acetals and ketals in mass spectrometry involves the cleavage of a substituent on the C2 carbon to form a highly stable, resonance-stabilized oxonium ion. asdlib.org For 2,2-Dimethyl-1,3-benzodioxole, the expected major fragmentation is the loss of a methyl radical (•CH₃).

| m/z (Theoretical) | Ion Formula | Identity | Notes |

|---|---|---|---|

| 151.0754 | [C₉H₁₁O₂]⁺ | [M+H]⁺ | Protonated molecular ion. |

| 135.0441 | [C₈H₇O₂]⁺ | [M-CH₃]⁺ | Base peak resulting from the loss of a methyl radical. |

This fragmentation pattern, characterized by the loss of 15 Da (CH₃), is a hallmark of compounds containing a gem-dimethyl group at an acetal (B89532) center and provides strong evidence for this structural feature. libretexts.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. wikipedia.org For this compound, these spectra reveal key vibrations of the aromatic ring, the C-O bonds of the dioxole ring, and the aliphatic C-H bonds of the methyl groups. The spectra for the related 5-nitro-1,3-benzodioxole (B1580859) provide a strong basis for these assignments. scispace.comorientjchem.org

| Frequency (cm⁻¹) | Intensity | Assignment | Notes |

|---|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds. vscht.cz |

| 2990-2850 | Medium-Strong | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of methyl groups. udel.edu |

| 1610, 1490 | Medium-Strong | Aromatic C=C Stretch | Vibrations of the benzene (B151609) ring skeleton. |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Characteristic strong absorption for aryl ethers/acetals. orientjchem.org |

| ~1040 | Strong | Symmetric C-O-C Stretch | Vibration of the dioxole ring. orientjchem.org |

| ~930, ~850 | Strong | Aromatic C-H Out-of-Plane Bend | Indicative of 1,2,4-trisubstitution pattern on the benzene ring. |

The IR spectrum is dominated by a very strong band around 1250 cm⁻¹, assigned to the asymmetric C-O-C stretching of the aryl-ether linkage in the dioxole ring. The aliphatic C-H stretching of the methyl groups is observed just below 3000 cm⁻¹, while the aromatic C-H stretches appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to characteristic bands in the 1610-1490 cm⁻¹ region. Raman spectroscopy provides complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring. s-a-s.org

X-ray Diffraction Studies for Solid-State Structure Determination

In a study of 2,2-Dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate, the molecule's structure was confirmed to consist of fused five-membered and six-membered rings. nih.gov These two rings are nearly coplanar, exhibiting a small dihedral angle of 3.02 (8)°. nih.gov The dioxole ring itself often adopts a flattened envelope conformation. For instance, in a related structure, 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole, the dioxole ring (O1/O2/C11/C12/C14) shows an envelope shape with the methylene (B1212753) C atom acting as the flap. nih.gov

The crystal packing of these derivatives is frequently stabilized by a network of intermolecular forces. In the case of the N-methylcarbamate derivative, chains are formed parallel to the nih.gov crystal axis through N—H⋯O hydrogen bonds that link the amine and carbonyl groups of adjacent molecules. nih.gov In other derivatives, π–π interactions between aromatic rings and C—H⋯π interactions are significant in stabilizing the crystal lattice. nih.gov

Below is a table summarizing crystallographic data for a representative derivative, 2,2-Dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.505 (6) |

| b (Å) | 9.669 (7) |

| c (Å) | 12.355 (8) |

| β (°) | 94.326 (11) |

| Volume (ų) | 1132.2 (13) |

| Z | 4 |

Computational Chemistry and Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the molecular geometry of compounds. For benzodioxole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry. mdpi.comresearchgate.net These calculations provide theoretical values for bond lengths, bond angles, and dihedral angles.

A key application of DFT in this context is the comparison of calculated structural parameters with experimental data obtained from X-ray crystallography. Studies consistently show a strong correlation between the DFT-optimized geometry and the experimentally determined crystal structure, with only minor, insignificant deviations. mdpi.comnih.gov This agreement validates the accuracy of the computational model and allows for a detailed analysis of the molecule's geometry and electronic properties even in the absence of experimental crystal data.

For example, in a study on (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide, the geometry was optimized using DFT at the B3LYP/6-311++G (d,p) level, and the relevant optimized geometrical parameters were found to be highly consistent with the experimental X-ray diffraction values. mdpi.com

| Parameter | Experimental (X-ray) | Calculated (DFT) |

| Bond Length (Å) | Varies by specific bond | Varies by specific bond |

| Bond Angle (°) | Varies by specific angle | Varies by specific angle |

| Correlation | Reference | High degree of consistency |

Natural Bond Orbital (NBO) analysis is a computational technique that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. nih.gov This method is particularly useful for quantitatively analyzing intramolecular interactions, such as hyperconjugation, which can influence conformational preferences and are responsible for phenomena like the anomeric effect. nih.govresearchgate.net

Within the this compound structure, NBO analysis can elucidate the delocalization of electron density from the filled lone pair orbitals (donors) of the two oxygen atoms into adjacent empty (acceptor) antibonding orbitals (σ*). These donor-acceptor interactions are evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each delocalization. wisc.edu

Key interactions within the dioxole ring would include:

n(O) → σ(C-O)*: Delocalization from an oxygen lone pair to the antibonding orbital of the adjacent carbon-oxygen bond.

n(O) → σ(C-C)*: Delocalization from an oxygen lone pair to the antibonding orbital of an adjacent carbon-carbon bond in the ring.

These hyperconjugative interactions, which are a manifestation of the anomeric effect, contribute significantly to the stability of the molecule's preferred conformation. nih.gov NBO analysis provides a quantitative measure of these stereoelectronic effects, explaining the observed structural features, such as bond lengths and angles, that deviate from an idealized, non-interacting model. researchgate.net The strength of these interactions plays a crucial role in defining the energetic landscape and conformational behavior of the benzodioxole ring system. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. slideshare.netnih.govnih.gov These models are expressed as mathematical equations that can be used to predict the activity of new, untested compounds. nih.gov

For benzodioxole derivatives, QSAR studies have been successfully applied to model their antioxidant activities. nih.gov In one such study, the ability of a series of benzodioxoles to inhibit lipid peroxidation was modeled using different sets of molecular descriptors. nih.gov The developed QSAR models were statistically validated to ensure their robustness and predictive power. nih.gov

The analysis revealed that the antilipid peroxidative activity of the benzodioxole molecules is significantly influenced by several key descriptors: nih.gov

Quantum Chemical Descriptors : The charges on the carbon atoms connected to the oxygen atoms of the dioxole ring were found to be a primary determinant of activity.

Spatial Descriptors : The charged surface area of the molecules was also identified as an important factor.

These findings suggest that the electronic distribution within the dioxole ring is critical for the antioxidant mechanism of these compounds. Such QSAR models are valuable tools in the rational design of new benzodioxole derivatives with enhanced reactivity and desired biological activities. nih.gov

| Descriptor Type | Examples | Relevance to Benzodioxole Activity |

| Quantum Chemical | Mulliken charges on dioxole ring atoms | Largely determines antilipid peroxidative activity. nih.gov |

| Spatial | Charged partial surface area | Influences molecular interactions and activity. nih.gov |

| Physicochemical | Dipole moment, Hydrophobicity | Affects overall activity and distribution. nih.gov |

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). nih.govfrontiersin.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. frontiersin.org Numerous studies have utilized molecular docking to explore the therapeutic potential of this compound derivatives against various diseases.

These in silico studies have identified benzodioxole-based compounds as potent inhibitors for a range of protein targets:

Anticancer Activity : Derivatives have been docked against histone deacetylase (HDAC-1), with some compounds showing higher binding scores than approved drugs, suggesting their potential in cancer therapy. nih.gov Other studies have shown potent inhibitory activity against the HER-2 receptor and tubulin, both of which are critical targets in oncology. nih.govtandfonline.com

Antifungal Activity : Docking simulations have been used to illustrate the binding mode of benzodioxole derivatives into the active sites of fungal proteins, guiding the development of new antifungal agents. nih.gov

Anti-diabetic Activity : The inhibitory potential of benzodioxole grafted spirooxindole derivatives against α-glucosidase and α-amylase enzymes has been successfully demonstrated through molecular docking, which corroborated in vitro testing results. rsc.org

The docking analyses typically reveal that the benzodioxole moiety engages in key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—with specific amino acid residues in the protein's active site, leading to the formation of a stable complex. nih.gov

| Benzodioxole Derivative Class | Protein Target | Therapeutic Area | Key Findings |

| Propargyl ether derivatives | Histone Deacetylase (HDAC-1) | Cancer | Higher binding scores than some approved drugs. nih.gov |

| Thiazolyl-pyrazoline derivatives | HER-2 Receptor | Cancer | Potent inhibitory activity identified through docking. nih.gov |

| Dacarbazine derivatives | Tubulin | Cancer | Effective binding within the tubulin protein site. tandfonline.com |

| Spirooxindole pyrrolidinyl derivatives | α-glucosidase, α-amylase | Diabetes | Potent enzyme inhibition supported by docking results. rsc.org |

Applications in Advanced Materials Science and Polymer Chemistry

Precursor for Functionalized Polymers and Agrochemical Formulations

2,2-Dimethyl-1,3-benzodioxole serves as a crucial precursor for creating functionalized polymers and active ingredients in agrochemical products. chemimpex.com The benzodioxole moiety is found in a variety of bioactive compounds, including pesticides and herbicides. nih.govthermofisher.com By chemically modifying the this compound structure, chemists can synthesize complex molecules that form the basis of these specialized formulations.

In polymer science, the compound acts as a protected form of catechol. This protection is vital because the free hydroxyl groups of catechol can interfere with polymerization reactions. By masking these groups within the dimethyl-benzodioxole structure, the monomer can be incorporated into a polymer chain. Subsequent removal of the protecting group reveals the catechol functionality, yielding a highly functionalized polymer designed for specific applications like chelation or adhesion. acs.orgaston.ac.uk

Production of Specialty Polymers with Unique Properties

The compound is directly utilized in the manufacturing of specialty polymers, which are engineered to possess specific characteristics not found in standard commodity plastics. chemimpex.com These materials are designed for high-performance applications where properties like enhanced durability, flexibility, and thermal or chemical resistance are paramount. chemimpex.comdow.comsyensqo.com The incorporation of the benzodioxole unit into a polymer backbone can significantly alter the final material's properties, leading to the creation of novel plastics for advanced engineering, electronics, and biomedical fields. chemimpex.com

Preparation of Functional Materials, including Polymers and Coatings

The catechol group, readily obtained from this compound, is renowned for its strong adhesive properties, inspired by the adhesive proteins of marine mussels. This has led to the development of advanced functional materials. Polymers containing catechol functionalities are used to create powerful adhesives, particularly for wet environments, and antifouling coatings that prevent the accumulation of marine organisms on submerged surfaces. acs.orgaston.ac.uk

Furthermore, derivatives like benzodioxinones, which can be synthesized from benzodioxole-related structures, are used to create photosensitive and heat-sensitive polymers. nih.govsemanticscholar.org These "smart" materials can change their properties in response to stimuli like UV light or temperature, enabling their use in advanced applications such as controlled drug delivery systems, sensors, and self-healing materials. nih.govsemanticscholar.org

Research into Optical and Electrical Properties of Derivatives

There is significant scientific interest in the optical and electrical properties of molecules derived from heterocyclic structures like benzodioxole. mdpi.comresearchgate.netmdpi.com Research has shown that incorporating these structures into larger conjugated systems can lead to materials with interesting optoelectronic behaviors, suitable for devices like organic light-emitting diodes (OLEDs) and solar cells. researchgate.net

A study on a quinoline-1,3-benzodioxole chalcone (B49325) derivative revealed its potential for nonlinear optical (NLO) applications. The analysis showed a significant intramolecular charge transfer (ICT) from the 1,3-benzodioxole (B145889) portion (the electron donor) to the acceptor part of the molecule. nih.gov This charge transfer is a key characteristic for materials used in optoelectronics. nih.gov

This table details key electronic properties calculated for a novel derivative, highlighting its potential for optoelectronic applications. nih.gov

| Parameter | Value (eV) | Description |

| HOMO Energy | -7.3259 | Highest Occupied Molecular Orbital energy, related to electron-donating ability. |

| LUMO Energy | -1.6120 | Lowest Unoccupied Molecular Orbital energy, related to electron-accepting ability. |

| Energy Gap | 5.7138 | The difference between HOMO and LUMO, indicating kinetic stability. |

| Chemical Hardness | 2.86 | A measure of resistance to change in electron distribution. |

| Chemical Potential | -4.47 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index | 3.50 | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Catecholic Polymer Synthesis via RAFT Polymerization of Protected Monomers

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a sophisticated technique that allows for the synthesis of polymers with precise control over their molecular weight, structure, and functionality. nih.govnih.govyoutube.com However, monomers containing reactive groups like catechol can inhibit or terminate the radical polymerization process.

To overcome this, a "protected monomer" strategy is employed. researchgate.net this compound can be considered an isopropylidene-protected form of catechol. By using a monomer containing this protected group, the RAFT polymerization can proceed in a controlled manner. acs.orgaston.ac.uk After the polymer is formed, the protecting group is chemically removed to unmask the catechol's hydroxyl groups, yielding a well-defined, catechol-bearing polymer. acs.orgaston.ac.uk This method has been successfully used to polymerize protected catechol-inspired monomers like 3,4-dimethoxystyrene (B140838), producing polymers with low dispersity (Đ < 1.3) across a range of molecular weights. acs.orgaston.ac.uk

This technique is critical for creating advanced architectures such as block copolymers and surface-grafted polymers with high densities of adhesive and functional catechol groups. nih.govresearchgate.net

The following table presents typical results from the controlled RAFT polymerization of 3,4-dimethoxystyrene (a protected catechol monomer), demonstrating the precision of the technique. aston.ac.uk

| Target Molecular Weight ( kg/mol ) | Resulting Molecular Weight ( kg/mol ) | Dispersity (Đ) |

| 5 | 5.2 | 1.25 |

| 10 | 10.8 | 1.21 |

| 20 | 21.5 | 1.19 |

| 50 | 48.9 | 1.28 |

Pharmacological and Biological Research

Medicinal Chemistry and Drug Development Applications

The structural framework of 2,2-dimethyl-1,3-benzodioxole serves as a valuable building block in the design and synthesis of novel therapeutic agents. Its derivatives have been explored for a wide range of medicinal applications, from serving as intermediates in the synthesis of established drugs to forming the basis of new classes of therapeutic compounds.

This compound is recognized as a versatile intermediate in the synthesis of a variety of pharmaceutical compounds. najah.edu The 1,3-benzodioxole (B145889) moiety is a key structural feature in several bioactive molecules. For instance, the antiepileptic drug Stiripentol, used in the treatment of Dravet's syndrome, contains a 1,3-benzodioxole ring. mdpi.com The synthesis of Stiripentol and its analogues can be achieved through multi-step processes starting from precursors that can be derived from catechol, the parent compound for this compound. mdpi.comorientjchem.orgorientjchem.orggoogle.comnih.gov This highlights the role of the benzodioxole core as a foundational element in the construction of complex pharmaceutical agents.

Derivatives of the 1,3-benzodioxole structure have been instrumental in the development of drugs with a range of specific therapeutic actions, notably in the areas of oncology and metabolic diseases.

Anti-Tumor Applications: Researchers have successfully synthesized and evaluated a series of 1,3-benzodioxole derivatives for their in vitro antitumor activity against various human tumor cell lines. researchgate.netnih.gov In one innovative approach, the 1,3-benzodioxole moiety, inspired by the metabolic pathway of Stiripentol, was conjugated with arsenical precursors. researchgate.net This conjugation resulted in fabricated arsenicals that exhibited enhanced anti-proliferative properties by inducing oxidative stress and promoting apoptosis in cancer cells. researchgate.net These novel compounds demonstrated a promising pre-clinical application for the treatment of leukemia and other tumors. researchgate.net

Anti-hyperlipidemia and Hepatoprotective Effects: A series of 1,3-benzodioxole-based fibrate derivatives were designed and synthesized to explore their potential as lipid-lowering agents. mdpi.com One particular compound from this series exhibited superior anti-hyperlipidemia activity compared to the commercial drug fenofibrate. mdpi.com This derivative significantly reduced plasma levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol in animal models. mdpi.com Furthermore, it demonstrated hepatoprotective effects by improving hepatic lipid accumulation and was also found to possess antioxidant and anti-inflammatory properties. mdpi.com

The benzodioxole scaffold has been identified as a critical pharmacophore for the development of lead compounds targeting neurological disorders, particularly those involving the glutamatergic system. A study focused on novel benzodioxole-phenylpropanamide derivatives, designated as BDZ-P compounds, has shown their significant inhibitory effects on various α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunits. acs.org

The AMPA receptors are crucial for synaptic transmission in the central nervous system, and their dysfunction is implicated in several neurodegenerative diseases. nih.govnih.govresearchgate.net The BDZ-P derivatives were found to act as allosteric modulators of these receptors, with one compound, BDZ-P7, emerging as a particularly potent contender. acs.org The neuroprotective potential of these compounds is attributed to their ability to modulate AMPA receptor activity, suggesting their promise as lead compounds for the development of new therapies for conditions such as Parkinson's disease. acs.org

Table 1: Investigated Benzodioxole Derivatives for Neuroprotection

| Compound Class | Target | Potential Therapeutic Application | Key Findings |

| Benzodioxole-phenylpropanamides (BDZ-P) | AMPA Receptor Subunits | Parkinson's Disease | Demonstrated significant inhibitory effects on multiple AMPA receptor subunits, with BDZ-P7 showing high potency. |

Derivatives of 1,3-benzodioxole have been shown to modulate the activity of key neurotransmitter systems in the brain, indicating their potential for treating a variety of neurological and psychiatric disorders.

A notable example is the novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242). This compound, which incorporates the 1,3-benzodioxole structure, has demonstrated high affinity and selective agonist activity at serotonin (B10506) 5-HT1A receptors in the central nervous system. nih.gov In vivo studies revealed that MKC-242 elicited responses consistent with the activation of both presynaptic and postsynaptic 5-HT1A receptors. nih.gov Such targeted modulation of the serotonergic system underscores the potential of benzodioxole derivatives in the development of treatments for conditions like anxiety and depression.

Biological Activities of this compound and its Derivatives

Beyond their applications in drug development, derivatives of this compound exhibit a range of intrinsic biological activities, with their antioxidant properties being a significant area of research.

Several studies have highlighted the antioxidant potential of compounds containing the benzodioxole moiety. The ability of these derivatives to scavenge free radicals and inhibit oxidative processes makes them interesting candidates for therapeutic interventions in diseases associated with oxidative stress.

The antioxidant activity of synthetic benzodioxole derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. najah.eduresearchgate.netnih.govresearchgate.netsapub.orgmdpi.combohrium.com In one study, newly synthesized benzodiazepine derivatives incorporating a benzodioxole structure demonstrated moderate antioxidant activity. researchgate.net The interaction with the stable free radical DPPH is a common and rapid method to screen for antioxidant potential. najah.edunih.govmdpi.com

Furthermore, a small molecule screen identified a benzodioxol anilide as an inhibitor of ferroptosis, a form of programmed cell death driven by iron-dependent lipid peroxidation. mdpi.com This compound was found to act as a radical-trapping antioxidant, highlighting a specific mechanism through which benzodioxole derivatives can exert their protective effects against oxidative damage. mdpi.com

Table 2: Antioxidant Activity of Benzodiazepine Derivatives with Benzodioxole Moiety

| Compound | Assay | IC50 (µM) | Antioxidant Activity Level |

| 7a | DPPH | 39.85 | Moderate |

| 7b | DPPH | 79.95 | Moderate |

| Trolox (Reference) | DPPH | 7.72 | Potent |

Data sourced from a study on the synthesis and biological evaluation of benzodioxole derivatives. researchgate.net

Anti-inflammatory Effects

The 1,3-benzodioxole scaffold is a core component in a variety of compounds investigated for anti-inflammatory properties. chemicalbook.comnih.govresearchgate.net Derivatives of the benzodioxole structure have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development. nih.gov However, specific studies detailing the direct anti-inflammatory effects of this compound itself are not extensively covered in the currently available scientific literature. Research in this area has predominantly focused on other substituted benzodioxole derivatives. chemicalbook.comnih.gov

Antimicrobial Activity

The antimicrobial potential of compounds containing the 1,3-benzodioxole moiety has been an area of scientific inquiry. researchgate.net For instance, derivatives such as 2,2-dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate have been noted in the literature, indicating the exploration of substituted versions of the core structure for such properties. nih.gov Research has been conducted on various benzodioxole derivatives to assess their efficacy against different microbial strains. researchgate.netnih.gov However, detailed research focusing specifically on the intrinsic antimicrobial activity of this compound is not prominently featured in the reviewed literature. The focus has remained on the synthesis and evaluation of more complex molecules derived from this basic structure.

Anticancer and Cytotoxic Properties

The 1,3-benzodioxole ring system is a structural feature in numerous compounds that have been evaluated for their anticancer and cytotoxic effects. chemicalbook.comresearchgate.net Studies have explored a range of these derivatives for their ability to inhibit the growth of various human tumor cell lines. nih.govresearchgate.net For example, research into novel benzodioxole derivatives has included their evaluation as cytotoxic agents against cell lines such as HeLa cervical cancer cells. nih.gov Despite the broad interest in the anticancer potential of the benzodioxole family, specific data on the cytotoxic properties of this compound as a standalone compound is limited in the available scientific reports. Its role is more frequently documented as a precursor in the synthesis of more complex, biologically active molecules. chemimpex.com

Anti-tuberculosis and Anti-epileptic Activities

Analgesic Effects

The analgesic potential of compounds containing the 1,3-benzodioxole nucleus has been explored in pharmacological research. nih.gov The structural framework is a component of various synthesized molecules that have been tested for pain-relieving properties. These investigations are often linked to the anti-inflammatory pathway, targeting enzymes like cyclooxygenase. nih.gov While the broader family of benzodioxole derivatives has shown promise in this area, specific studies dedicated to the analgesic effects of this compound have not been identified in the reviewed scientific literature.

Enzyme Inhibition Studies (e.g., COX inhibitors, mono-oxygenase enzymes)

The 1,3-benzodioxole moiety is a well-known inhibitor of certain enzyme systems, particularly microsomal cytochrome P450 mono-oxygenases. nih.govchemicalbook.com This inhibitory action has led to the use of benzodioxole derivatives, like piperonyl butoxide, as insecticide synergists. Furthermore, the benzodioxole structure has been incorporated into novel compounds designed as cyclooxygenase (COX) inhibitors for anti-inflammatory purposes. nih.gov A specific derivative, 2,2-dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate, has been mentioned in the context of mono-oxygenase enzyme inhibition. nih.gov However, detailed enzyme inhibition studies focused specifically on the parent compound, this compound, are not extensively detailed in the available research.

Below is a table summarizing the findings on the enzyme inhibition potential of certain benzodioxole derivatives.

| Derivative Class | Target Enzyme(s) | Observed Effect |

| Benzodioxole Derivatives | Cyclooxygenase (COX-1, COX-2) | Inhibition |

| 2,2-dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate | Mono-oxygenase enzymes | Inhibition |

Agrochemical Applications

In the field of agrochemicals, this compound is noted for its role as a precursor or intermediate in the formulation of various products. chemimpex.com The broader family of 1,3-benzodioxole derivatives has a more established history in this sector, particularly as synergists for insecticides. These compounds can inhibit enzymes in insects that would otherwise break down the insecticide, thereby increasing its efficacy. chemicalbook.com While derivatives of this compound, such as certain carbamates, have been synthesized and are associated with pesticide applications, the primary role of this compound itself is as a starting material in the synthesis of these more complex agrochemical agents. chemimpex.comnih.gov

Insecticidal and Herbicidal Properties of Derivatives

The 1,3-benzodioxole scaffold is a key feature in a number of biologically active molecules, including pesticides and herbicides nih.govnih.govwikipedia.org. Research has shown that modifying the core structure can lead to compounds with potent bioactivity.

One notable insecticidal derivative is 2,2-Dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate, also known as Bendiocarb. This compound functions as a cholinesterase inhibitor, exerting its effect through contact and stomach poisoning nih.gov. It is effective against a wide range of pests in various settings.

In the realm of herbicides, derivatives of benzodioxole have also been developed. Although specific studies focusing solely on this compound as a herbicide are limited, the broader class of benzodioxoles has been explored for phytotoxic properties nih.gov. For instance, a series of N-(2,2-dimethyl-7-alkoxy-2,3-dihydro-benzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides, which are structurally complex derivatives, have demonstrated excellent and selective herbicidal activity against monocotyledonous grasses in both pre- and post-emergence applications researchgate.net.

| Compound Name | Type of Activity | Target Organisms |

|---|---|---|

| Bendiocarb (2,2-Dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate) | Insecticidal | Wide range of insect pests |

| N-(2,2-dimethyl-7-alkoxy-2,3-dihydro-benzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides | Herbicidal | Monocotyledonous grasses |

Role in Agrochemical Formulations

Beyond their intrinsic pesticidal properties, this compound and its derivatives play a crucial role as components in agrochemical formulations chemimpex.com. A significant application is their use as synergists, particularly in insecticide products google.com.

Insecticide synergists are compounds that, while they may have little to no toxic activity on their own, can enhance the effectiveness of active insecticidal ingredients. Derivatives of 1,3-benzodioxole, such as the well-known piperonyl butoxide (PBO), function by inhibiting metabolic enzymes in insects, primarily cytochrome P450 monooxygenases. These enzymes are responsible for breaking down foreign substances, including insecticides. By inhibiting these enzymes, the synergist allows the insecticide to persist longer in the insect's body, thereby increasing its potency and overcoming certain types of resistance google.com. This synergistic action allows for lower doses of the primary insecticide to be used, which can have both economic and environmental benefits.

Environmental Studies and Impact Assessments

The environmental presence of agrochemicals is a critical area of study. Research into the fate of this compound and its derivatives focuses on how they break down in the environment and their potential to persist or accumulate.

Degradation Pathways and Effects on Ecosystems

The biodegradation of benzodioxole structures is a key aspect of their environmental fate. Microbial action is a primary mechanism for the breakdown of such organic compounds in soil and water. Studies on analogous compounds provide insight into potential degradation pathways. For example, research on 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD) has shown that bacteria like Pseudomonas putida F1 can initiate degradation nih.govresearchgate.net. The process involves the enzymatic action of toluene dioxygenase, which oxidizes the benzene (B151609) ring to form a dihydrodiol. This intermediate can then undergo further transformations, leading to the cleavage of the dioxole ring and subsequent breakdown of the molecule nih.govresearchgate.net. While this research was conducted on a fluorinated analogue, it suggests a plausible oxidative pathway for the microbial degradation of the this compound aromatic ring.

The potential effects of these compounds on ecosystems are also a subject of research chemimpex.com. The aquatic toxicity of any chemical that may enter waterways is a significant concern. While comprehensive ecotoxicological data for this compound is not widely available, the general approach involves assessing its impact on various aquatic organisms.

Environmental Persistence and Bioaccumulation

The persistence of a chemical in the environment is defined by how long it takes to break down. This is often measured in terms of its half-life. Data for a related compound, 2,2-dimethyl-1,3-benzodioxol-5-amine, indicates a biodegradation half-life of approximately 3.89 days epa.gov. This relatively short half-life suggests that this particular derivative does not persist for long periods in the environment under conditions favorable for biodegradation.

Bioaccumulation refers to the potential for a substance to be absorbed by organisms at a rate faster than it is lost. This is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. For 2,2-dimethyl-1,3-benzodioxol-5-amine, the BCF has been estimated at 11.2 epa.gov. A low BCF value generally indicates a low potential for the compound to bioaccumulate in the food web.

| Parameter | Value | Significance |

|---|---|---|

| Biodegradation Half-Life | 3.89 days | Indicates relatively low persistence in the environment. |

| Bioconcentration Factor (BCF) | 11.2 | Suggests a low potential for bioaccumulation in aquatic organisms. |

Analytical Chemistry Applications

Use as a Standard Reference Material in Analytical Methods

No specific instances of 2,2-Dimethyl-1,3-benzodioxole being used as a certified reference material or a standard for the calibration of analytical instruments were found in the reviewed literature. The development of a standard reference material typically involves rigorous characterization of its purity and stability, along with the provision of a certificate of analysis detailing its properties and instructions for use. Such documentation and its application in validated methods are not currently available for this compound.

Quantification of Compounds in Complex Mixtures

The use of an internal standard is a common practice in analytical chemistry to improve the precision and accuracy of quantitative analysis by correcting for variations in sample preparation and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. While this compound possesses properties that might make it a suitable internal standard for certain analyses (e.g., its relative stability and volatility for gas chromatography), there are no published methods that have validated its use for the quantification of specific compounds. Research articles detailing the validation of such a method, including data on linearity, recovery, precision, and accuracy, are required to substantiate its application in this context.

Without such documented evidence, any discussion on its role in the quantification of compounds in complex mixtures would be purely theoretical.

Future Research Directions

Exploration of Structure-Activity Relationships through Analog Synthesis

The 1,3-benzodioxole (B145889) moiety is a key structural feature in numerous biologically active compounds. Future research should focus on the systematic synthesis of analogs of 2,2-Dimethyl-1,3-benzodioxole to explore their structure-activity relationships (SAR). By modifying the substituents on the benzene (B151609) ring and exploring different functional groups, researchers can elucidate the structural requirements for various biological activities.

For instance, studies on benzodioxole derivatives have revealed their potential as cyclooxygenase (COX) inhibitors. nih.gov Future work could involve synthesizing a library of this compound analogs to optimize their inhibitory activity and selectivity for COX-2, which could lead to the development of novel anti-inflammatory agents with improved safety profiles. nih.gov Similarly, the cytotoxic effects of some benzodioxole derivatives against cancer cell lines suggest that SAR studies could guide the design of more potent and selective anticancer agents. nih.govnih.gov Research on podophyllotoxin (B1678966) and its analogs has already demonstrated that modifications to the methylenedioxy unit can dramatically impact antitumor activity, highlighting the importance of this functional group in drug design. researchgate.net

Advanced Preclinical and Clinical Studies for Pharmaceutical Applications

Building upon promising initial findings, advanced preclinical and clinical studies are warranted for pharmaceutical applications of this compound derivatives. The 1,3-benzodioxole core is present in several clinically used drugs, underscoring its therapeutic potential. researchgate.net

Recent preclinical research has demonstrated the potential of novel benzodioxole derivatives in the treatment of diabetes, with both in vitro and in vivo studies in animal models showing promising results. nih.gov Further investigations into the mechanisms of action, pharmacokinetic profiles, and long-term safety of these compounds are necessary to justify their progression to clinical trials.

Moreover, a preclinical study involving the conjugation of 1,3-benzodioxole derivatives with arsenicals has shown improved anti-tumor efficacy in mice. researchgate.net These findings provide a strong rationale for further preclinical development, including toxicology studies and evaluation in a wider range of cancer models, to assess their potential as novel cancer therapeutics. The established use of the 1,3-benzodioxole moiety in drugs for conditions like epilepsy further supports the exploration of its derivatives for a broader range of neurological disorders. researchgate.net

Further Investigation into Environmental Fate and Toxicology

Despite its use as a precursor in various industries, there is a significant lack of information regarding the environmental fate and toxicology of this compound. Future research must address this knowledge gap to ensure its safe and sustainable use.

Currently, for the parent compound 1,3-benzodioxole, there is no available information on its persistence, degradability, and potential for bioaccumulation. nih.gov This highlights the urgent need for comprehensive studies on this compound to determine its environmental persistence, mobility in soil and water, and potential to accumulate in living organisms.

Research on a related compound, 2,2-difluoro-1,3-benzodioxole (B44384), has shown that it can be biodegraded by the bacterium Pseudomonas putida F1. This suggests that microbial degradation could be a potential pathway for the environmental breakdown of this compound, a hypothesis that requires experimental validation. Furthermore, the fact that a derivative, 2,2-dimethyl-1,3-benzodioxol-4-ol, has been used as a pesticide indicates that compounds in this family can have significant biological effects and necessitates thorough ecotoxicological testing. Future toxicological studies should assess the acute and chronic effects of this compound on a range of terrestrial and aquatic organisms.

Development of Novel Functional Materials and Coatings

The chemical structure of this compound makes it an attractive building block for the development of novel functional materials and coatings. Its use as a precursor for functionalized polymers is an area that warrants further exploration.

Research into benzodioxinone-based compounds for block copolymerization demonstrates the potential of this chemical family in creating advanced polymeric materials. Future studies could focus on synthesizing novel polymers incorporating the this compound unit to create materials with unique thermal, optical, or mechanical properties. These materials could find applications in diverse fields, from advanced electronics to biomedical devices.

Furthermore, the development of functional coatings is another promising avenue. While not directly involving this compound, research on vapor-based tri-functional coatings illustrates the sophisticated surface engineering that is possible with complex organic molecules. Future work could investigate the use of this compound derivatives in the formulation of coatings with specialized properties, such as enhanced durability, specific reactivity for bioconjugation, or tailored surface energy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.